Cas no 16724-03-1 (2-Selenouracil)

2-Selenouracil Chemical and Physical Properties
Names and Identifiers
-
- 4(1H)-Pyrimidinone,2,3-dihydro-2-selenoxo-
- 2-λ<sup>1</sup>-selanyl-1H-pyrimidin-6-one
- 4(1H)-Pyrimidinone, 2,3-dihydro-2-selenoxo- (9CI)
- 2-Selenouracil
- 2-selenoxo-2,3-dihydro-1H-pyrimidin-4-one
- Uracil,2-seleno
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- Inchi: InChI=1S/C4H4N2OSe/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
- InChI Key: NGXVPIDNNNKQIL-UHFFFAOYSA-N
- SMILES: O=C(C=CN1)NC1=[Se]
Computed Properties
- Exact Mass: 176.95700
- Monoisotopic Mass: 174.94106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.5
Experimental Properties
- Color/Form: Solid
- Density: g/cm3
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- PSA: 48.65000
- LogP: -0.48400
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
2-Selenouracil Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p2393 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
- Storage Condition:Please store the product under the recommended condition sin the description
2-Selenouracil Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Selenouracil Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1258746-25mg |
4(1H)-Pyrimidinone, 2,3-dihydro-2-selenoxo- (9CI) |
16724-03-1 | 98% | 25mg |
$2745 | 2024-06-06 | |
MedChemExpress | HY-111959-50mg |
2-Selenouracil |
16724-03-1 | 98.90% | 50mg |
¥25500 | 2023-09-01 | |
MedChemExpress | HY-111959-5mg |
2-Selenouracil |
16724-03-1 | 98.90% | 5mg |
¥4500 | 2024-05-25 | |
MedChemExpress | HY-111959-1mg |
2-Selenouracil |
16724-03-1 | 98.90% | 1mg |
¥2045 | 2024-05-25 | |
A2B Chem LLC | AF16598-10mg |
4(1H)-Pyrimidinone, 2,3-dihydro-2-selenoxo- (9CI) |
16724-03-1 | 98% | 10mg |
$835.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1258746-10mg |
4(1H)-Pyrimidinone, 2,3-dihydro-2-selenoxo- (9CI) |
16724-03-1 | 98% | 10mg |
$1850 | 2025-02-20 | |
eNovation Chemicals LLC | Y1258746-1mg |
4(1H)-Pyrimidinone, 2,3-dihydro-2-selenoxo- (9CI) |
16724-03-1 | 98% | 1mg |
$485 | 2025-02-20 | |
eNovation Chemicals LLC | Y1258746-1mg |
4(1H)-Pyrimidinone, 2,3-dihydro-2-selenoxo- (9CI) |
16724-03-1 | 98% | 1mg |
$485 | 2025-02-24 | |
eNovation Chemicals LLC | Y1258746-5mg |
4(1H)-Pyrimidinone, 2,3-dihydro-2-selenoxo- (9CI) |
16724-03-1 | 98% | 5mg |
$810 | 2024-06-06 | |
eNovation Chemicals LLC | Y1258746-100mg |
4(1H)-Pyrimidinone, 2,3-dihydro-2-selenoxo- (9CI) |
16724-03-1 | 98% | 100mg |
$6205 | 2024-06-06 |
2-Selenouracil Related Literature
-
1. Back matter
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
Additional information on 2-Selenouracil
4(1H)-Pyrimidinone, 2,3-dihydro-2-selenoxo
4(1H)-Pyrimidinone, 2,3-dihydro-2-selenoxo (CAS No. 16724-03-1) is a unique organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its pyrimidinone ring structure, which is a six-membered aromatic ring containing two nitrogen atoms and a ketone group. The presence of the selenium atom in the 2-position introduces interesting electronic and structural properties that make this compound highly versatile for various applications.
The synthesis of 4(1H)-pyrimidinone, 2,3-dihydro-2-selenoxo involves a series of well-established organic reactions. Researchers have employed methods such as the Michael addition reaction and oxidative coupling to achieve high yields of this compound. Recent studies have focused on optimizing these synthetic pathways to enhance efficiency and reduce environmental impact. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining product purity.
One of the most promising applications of 4(1H)-pyrimidinone, 2,3-dihydro-2-selenoxo lies in its potential as a building block for advanced materials. The selenium atom in the molecule imparts unique optical and electronic properties, making it an ideal candidate for use in semiconductors and optoelectronic devices. Recent research has demonstrated that this compound can be incorporated into thin-film transistor (TFT) structures, exhibiting excellent charge transport properties. These findings have opened new avenues for its application in flexible electronics and wearable devices.
In addition to its role in materials science, 4(1H)-pyrimidinone, 2,3-dihydro-2-selenoxo has shown potential in the field of catalysis. The selenium atom acts as a Lewis acid center, enabling the compound to function as an efficient catalyst in various organic transformations. For example, it has been used to catalyze the asymmetric synthesis of chiral compounds with high enantioselectivity. This property makes it a valuable tool in drug discovery and fine chemical synthesis.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 4(1H)-pyrimidinone, 2,3-dihydro-2-selenoxo. Density functional theory (DFT) calculations have revealed that the selenium atom significantly influences the molecule's frontier molecular orbitals (FMOs), which are critical for its reactivity and electronic properties. These findings have been instrumental in guiding further experimental studies aimed at tailoring the compound's properties for specific applications.
The biocompatibility of 4(1H)-pyrimidinone, 2,3-dihydro-2-selenoxo has also been explored in recent studies. Initial results suggest that it exhibits low cytotoxicity against human cell lines, making it a potential candidate for use in biomedical applications such as drug delivery systems and biosensors. Further research is currently underway to evaluate its long-term biocompatibility and suitability for clinical use.
In conclusion, 4(1H)-pyrimidinone, 2,3-dihydro-2-selenoxo (CAS No. 16724-03-1) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure and versatile properties continue to drive innovative research efforts aimed at harnessing its full potential.
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